Cas no 78234-26-1 (7-Chloro-4-methylisoquinoline)

7-Chloro-4-methylisoquinoline 化学的及び物理的性質
名前と識別子
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- 7-chloro-4-methylisoquinoline
- Isoquinoline, 7-chloro-4-methyl-
- 7-Chloro-4-methylisoquinoline
-
- インチ: 1S/C10H8ClN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3
- InChIKey: NVTPHDZYRGQBSV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2C(C)=CN=CC=2C=1
計算された属性
- せいみつぶんしりょう: 177.0345270g/mol
- どういたいしつりょう: 177.0345270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 12.9
7-Chloro-4-methylisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM466160-1g |
7-chloro-4-methylisoquinoline |
78234-26-1 | 95%+ | 1g |
$2880 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164571-1g |
7-Chloro-4-methylisoquinoline |
78234-26-1 | 98% | 1g |
¥26208.00 | 2024-07-28 | |
ChemScence | CS-0093931-1g |
7-Chloro-4-methylisoquinoline |
78234-26-1 | 1g |
$2496.0 | 2022-04-26 |
7-Chloro-4-methylisoquinoline 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
7-Chloro-4-methylisoquinolineに関する追加情報
Introduction to 7-Chloro-4-methylisoquinoline (CAS No. 78234-26-1)
7-Chloro-4-methylisoquinoline (CAS No. 78234-26-1) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the isoquinoline class, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The structure of 7-Chloro-4-methylisoquinoline consists of a benzene ring fused with a pyridine ring, with a chlorine atom at the 7-position and a methyl group at the 4-position. This unique configuration imparts specific chemical and physical properties that make it an attractive candidate for various research and development activities.
In terms of its synthesis, 7-Chloro-4-methylisoquinoline can be prepared through several methods, including the Pictet-Spengler reaction and other multi-step processes. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for further studies.
Recent research has focused on the biological activities of 7-Chloro-4-methylisoquinoline. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated analgesic properties by modulating pain pathways in animal models.
The anti-cancer potential of 7-Chloro-4-methylisoquinoline has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK.
Beyond its direct biological activities, 7-Chloro-4-methylisoquinoline has been used as a building block in the synthesis of more complex molecules with enhanced therapeutic properties. For example, researchers have incorporated this compound into drug conjugates designed to improve drug delivery and reduce side effects.
The pharmacokinetic properties of 7-Chloro-4-methylisoquinoline have also been investigated. Studies have shown that it has good oral bioavailability and a favorable half-life, making it suitable for chronic administration in preclinical models. However, further research is needed to optimize its pharmacokinetic profile for clinical applications.
In terms of safety, preliminary toxicology studies have indicated that 7-Chloro-4-methylisoquinoline is well-tolerated at therapeutic doses. However, as with any new compound, comprehensive safety assessments are essential before advancing to clinical trials.
The potential applications of 7-Chloro-4-methylisoquinoline extend beyond traditional medicinal uses. It has also been explored as a lead compound in the development of novel materials with unique optical and electronic properties. For instance, researchers have synthesized derivatives of this compound that exhibit fluorescence and can be used in imaging applications.
In conclusion, 7-Chloro-4-methylisoquinoline (CAS No. 78234-26-1) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an attractive candidate for further investigation and development. Ongoing research continues to uncover new possibilities for this intriguing molecule.
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